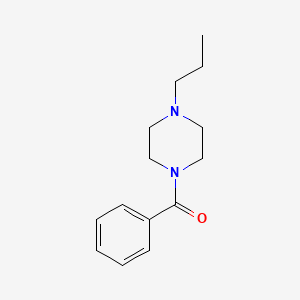

1-benzoyl-4-propylpiperazine

Description

The exact mass of the compound 1-benzoyl-4-propylpiperazine is 232.157563266 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-benzoyl-4-propylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzoyl-4-propylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-propylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJTWSGWVULAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 1-Benzoyl-4-propylpiperazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused framework for conducting a preliminary toxicity screening of the novel compound 1-benzoyl-4-propylpiperazine. As a derivative of the piperazine class, which includes substances with known psychoactive and toxicological properties, a thorough initial safety assessment is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating toxicological evaluation. We will proceed from computational predictions to in vitro assays and culminate in a well-defined in vivo screening protocol.

Introduction and Rationale

1-Benzoyl-4-propylpiperazine is a synthetic compound belonging to the piperazine family. While its specific pharmacological and toxicological profile is not extensively documented in public literature, its structural similarity to other psychoactive piperazines, such as 1-benzylpiperazine (BZP), necessitates a cautious and systematic approach to toxicity assessment. BZP is known to exhibit stimulant properties and has been associated with adverse effects including confusion, agitation, vomiting, anxiety, palpitations, and in some cases, seizures.[1][2] Therefore, our preliminary screening strategy for 1-benzoyl-4-propylpiperazine will be informed by the known risks of analogous compounds.

The benzoylpiperidine and benzoylpiperazine fragments are recognized as privileged structures in medicinal chemistry, appearing in a wide array of bioactive compounds.[3] This underscores the importance of characterizing the safety profile of new derivatives.

This guide will detail a tiered approach to toxicity screening, beginning with in silico predictions to identify potential liabilities, followed by in vitro assays to assess cytotoxicity and genotoxicity, and concluding with a protocol for an in vivo acute oral toxicity study. This tiered approach is designed to provide a comprehensive preliminary safety profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

In Silico ADME/Tox Prediction

Before embarking on laboratory-based studies, a computational assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1-benzoyl-4-propylpiperazine is a crucial first step.[4][5] This allows for the early identification of potential toxicological flags and informs the design of subsequent in vitro and in vivo experiments.

The metabolism of piperazine-based drugs is a key consideration. For instance, the metabolism of the related compound BZP is known to involve cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[6][7] It is therefore probable that 1-benzoyl-4-propylpiperazine undergoes similar hepatic metabolism. In silico models can predict the metabolites of a compound, which is critical as some metabolites may be more toxic than the parent compound.

Experimental Protocol: In Silico ADMET Prediction

-

Structure Preparation:

-

Draw the 2D structure of 1-benzoyl-4-propylpiperazine using chemical drawing software.

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.

-

-

ADMET Prediction:

-

Utilize a variety of in silico ADMET prediction tools. A consensus approach using multiple platforms is recommended to increase the reliability of the predictions.

-

Recommended Platforms:

-

SwissADME: For prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4]

-

pkCSM: To predict pharmacokinetic and toxicity properties using graph-based signatures.

-

ADMETlab 2.0: For a comprehensive prediction of ADMET properties.

-

XenoSite: To predict sites of metabolism.

-

-

-

Data Analysis:

-

Compile the predicted ADMET properties into a summary table.

-

Pay close attention to predictions related to:

-

Absorption: Oral bioavailability, intestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Substrateship for CYP enzymes (e.g., CYP2D6, CYP3A4, CYP1A2), predicted metabolites.

-

Excretion: Renal clearance.

-

Toxicity: Predictions for mutagenicity (Ames test), hERG inhibition, hepatotoxicity, and other potential toxicities.

-

-

Data Presentation: Predicted ADMET Properties of 1-Benzoyl-4-propylpiperazine

| Property | Predicted Value | Interpretation |

| Physicochemical | ||

| Molecular Weight | [Predicted] | Influences absorption and distribution. |

| LogP | [Predicted] | Lipophilicity, affects membrane permeability. |

| Water Solubility | [Predicted] | Crucial for formulation and absorption. |

| Pharmacokinetics | ||

| Oral Bioavailability | [Predicted] | Percentage of the drug that reaches systemic circulation. |

| BBB Permeability | [Predicted] | Likelihood of central nervous system effects. |

| CYP2D6 Substrate | [Predicted] | Potential for metabolism by this key drug-metabolizing enzyme. |

| CYP3A4 Substrate | [Predicted] | Potential for metabolism by another major drug-metabolizing enzyme. |

| Toxicity | ||

| Ames Mutagenicity | [Predicted] | Likelihood of being mutagenic. |

| hERG Inhibition | [Predicted] | Potential for cardiotoxicity. |

| Hepatotoxicity | [Predicted] | Potential to cause liver damage. |

Note: The values in this table are placeholders and should be populated with data from the in silico tools.

In Vitro Toxicity Screening

In vitro assays are fundamental to the preliminary toxicity screening cascade, providing data on cytotoxicity and genotoxicity without the use of live animals.

Cytotoxicity Assessment

Cytotoxicity assays measure the ability of a compound to cause cell death. A common and robust method is the MTT assay, which assesses cell viability by measuring the metabolic activity of cells. For novel psychoactive substances, it is pertinent to use a cell line that is representative of the likely target tissue, such as a neuronal cell line. The human neuroblastoma cell line SH-SY5Y is a well-established model for neurotoxicity studies.[8][9][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells

-

Cell Culture:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-benzoyl-4-propylpiperazine in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known cytotoxic agent).

-

Incubate the plates for 24 hours.

-

-

MTT Assay:

-

After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: Cytotoxicity of 1-Benzoyl-4-propylpiperazine in SH-SY5Y Cells

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± [value] |

| 0.1 | [value] ± [value] |

| 1 | [value] ± [value] |

| 10 | [value] ± [value] |

| 100 | [value] ± [value] |

| 1000 | [value] ± [value] |

| IC50 (µM) | [Calculated Value] |

Note: The values in this table are placeholders and should be populated with experimental data.

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, potentially leading to cancer or heritable defects. A standard battery of in vitro genotoxicity tests is recommended.

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver extract (S9 fraction) is crucial to detect the mutagenicity of metabolites.

Experimental Protocol: Ames Test

-

Bacterial Strains:

-

Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

-

Metabolic Activation:

-

Prepare an S9 mix from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

-

-

Plate Incorporation Assay:

-

To a test tube, add the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer (for the non-activated condition).

-

Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

-

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events.[14][15][16][17][18] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Protocol: In Vitro Micronucleus Assay in Human Lymphocytes or a Suitable Cell Line (e.g., CHO, TK6)

-

Cell Culture and Treatment:

-

Culture the cells in appropriate medium.

-

Treat the cells with various concentrations of 1-benzoyl-4-propylpiperazine, both with and without S9 metabolic activation. Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

-

-

Cytokinesis Block:

-

Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Treat the cells with a hypotonic solution and fix them.

-

Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Data Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

-

Mandatory Visualization: Preliminary Toxicity Screening Workflow

Caption: A tiered workflow for the preliminary toxicity screening of a novel compound.

In Vivo Acute Systemic Toxicity

An in vivo study is necessary to understand the potential for acute toxicity in a whole organism. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a reduced number of animals to classify a substance into a toxicity category.[19][20][21][22]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Animals:

-

Use healthy, young adult female rats of a standard laboratory strain. The use of a single sex is sufficient for this initial screening.

-

-

Housing and Husbandry:

-

House the animals in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.

-

-

Dose Administration:

-

The starting dose is selected based on the in silico predictions and in vitro cytotoxicity data.

-

Administer 1-benzoyl-4-propylpiperazine by oral gavage. The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

The test is performed in a stepwise manner using 3 animals per step. The outcome of each step determines the dose for the next step.

-

The dosing proceeds according to the OECD 423 flowchart, with dose levels of 5, 50, 300, and 2000 mg/kg.

-

-

Observations:

-

Observe the animals for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

-

Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior.

-

Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

-

Pathology:

-

At the end of the observation period, humanely euthanize all surviving animals.

-

Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).

-

-

Data Analysis:

-

The results are used to classify the substance into one of the Globally Harmonised System (GHS) categories for acute oral toxicity.

-

Mandatory Visualization: Potential Metabolic Pathway of 1-Benzoyl-4-propylpiperazine

Caption: A putative metabolic pathway for 1-benzoyl-4-propylpiperazine.

Conclusion and Next Steps

This technical guide outlines a comprehensive and scientifically rigorous approach to the preliminary toxicity screening of 1-benzoyl-4-propylpiperazine. By integrating in silico, in vitro, and in vivo methodologies, this framework provides a robust initial assessment of the compound's safety profile. The results of these studies will be critical for making informed decisions about the future development of this molecule. A finding of significant toxicity in any of these assays would warrant a thorough review of the risk-benefit profile of the compound and may necessitate further mechanistic toxicity studies before proceeding to more advanced preclinical development.

References

-

Gee, P., Gilbert, M., Richardson, S., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(8), 802–807. [Link]

-

Antia, U., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(6), 741–747. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Grasso, S., De Sarro, G., De Sarro, A., Micale, N., Zappalà, M., & Puia, G. (2000). 1-Aryl-4-substituted-phthalazines as a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 43(15), 2851–2859. [Link]

-

Arbo, M. D., Meireles, A. M., & Carmo, H. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 28(4), 335–348. [Link]

-

Organic Syntheses. (1955). 1-BENZYLPIPERAZINE. Organic Syntheses, 35, 18. [Link]

-

Di Sarno, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6527. [Link]

-

Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxicity from recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(8), 802-807. [Link]

-

Jurowski, K., Kobylarz, D., & Noga, M. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 421, 111775. [Link]

-

Ward, J. L., et al. (2021). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1085–1090. [Link]

-

Cheng, K. T. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

Dias da Silva, D., et al. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology, 91(3), 1413–1430. [Link]

-

Melent'ev, A. B., & Kataev, S. S. (2015). [Metabolism of designer drugs. Piperazine derivatives]. Sudebno-meditsinskaia ekspertiza, 58(4), 49–55. [Link]

-

Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 35(11), 1295–1306. [Link]

-

Gee, P., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(8), 802-807. [Link]

-

Biology LibreTexts. (2023). 3.4: Ames Test. [Link]

-

Burgum, M. J., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102241. [Link]

-

Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]

-

Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(6), 741-747. [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. [Link]

-

Jurowski, K., Kobylarz, D., & Noga, M. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 421, 111775. [Link]

-

Arbo, M. D., et al. (2015). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 35(11), 1295-1306. [Link]

-

Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

-

Gee, P., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(8), 802-807. [Link]

-

Marin, G., et al. (2025). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. Toxins, 17(1), 1. [Link]

-

Antia, U., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(6), 741–747. [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

-

EMCDDA. (n.d.). BZP/piperazines drug profile. [Link]

-

Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

Biotoxicity. (n.d.). Ames Test Kits. [Link]

-

Carlier, J., et al. (2023). Piperazine derivatives as metabolites of therapeutic drugs. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. [Link]

-

S. S. S., & V. V. (2018). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. Journal of Pharmaceutical Sciences and Research, 10(4), 841-845. [Link]

-

Thong-asa, W., et al. (2025). Piperine Enhances Mitochondrial Biogenesis to Mitigate Stress in SH-SY5Y Neuroblastoma Cells. Food Science & Nutrition, 13(1), 1-13. [Link]

-

Burgum, M. J., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102241. [Link]

-

Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE (Journal of Visualized Experiments), (187), e59324. [Link]

-

FDA. (2024). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Subjects. [Link]

-

Jurowski, K., Kobylarz, D., & Noga, M. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemico-Biological Interactions, 421, 111775. [Link]

-

Pharmareview.co. (2026). Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

-

IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]

-

Gee, P., et al. (2010). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 6(3), 323-327. [Link]

-

Bio-Resource. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]

-

RCC Laboratories India Pvt. Ltd. (2018). FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA OP. [Link]

-

Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]

Sources

- 1. Toxicity from the recreational use of 1-benzylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies [mdpi.com]

- 11. Piperine Enhances Mitochondrial Biogenesis to Mitigate Stress in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 15. crpr-su.se [crpr-su.se]

- 16. criver.com [criver.com]

- 17. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 20. youtube.com [youtube.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

The Piperazine Scaffold: From Uric Acid Solvent to Privileged Structure in Drug Discovery

Executive Summary

The piperazine moiety—a six-membered heterocycle containing two nitrogen atoms at opposite positions—stands as one of the most enduring "privileged structures" in medicinal chemistry. Initially investigated in the late 19th century as a failed treatment for gout, its trajectory shifted radically in the 1950s with the discovery of its anthelmintic properties. Today, it is a cornerstone of modern drug design, serving as a critical linker in kinase inhibitors (e.g., Imatinib), antipsychotics, and antidepressants. This technical guide analyzes the historical evolution, mechanistic pharmacology, and synthetic utility of piperazine, providing researchers with actionable protocols for its application in lead optimization.

Historical Evolution: The Discovery Arc

The Gout Hypothesis (1890s – 1900s)

The discovery of piperazine's biological relevance began with a chemical observation rather than a biological one. In the 1890s, researchers noted that piperazine was an excellent solvent for uric acid in vitro. This led to the hypothesis that it could dissolve uric acid crystals in patients with gout.

-

The Failure: Clinical trials revealed that while piperazine could dissolve uric acid in a test tube, it was largely metabolized or excreted too rapidly to effect urate deposits in vivo. However, this era established the compound's safety profile in humans.

The Anthelmintic Breakthrough (1953)

The true pharmacological utility of piperazine was realized in 1953 when it was introduced as a treatment for ascariasis (roundworm) and enterobiasis (pinworm).

-

Mechanism of Action: Unlike vermicides that kill parasites, piperazine is a vermifuge . It acts as a selective agonist at the nematode GABA (gamma-aminobutyric acid) receptor.[1][2][3][4]

-

Physiological Outcome: Activation of these GABA-gated chloride channels induces hyperpolarization of the worm's somatic muscle membrane, leading to flaccid paralysis.[2] The immobilized worms are then expelled by normal intestinal peristalsis.[2][3][5]

-

Selectivity: Vertebrate GABA receptors are primarily CNS-localized and structurally distinct, conferring a high safety margin for the host.[4]

The Psychopharmacology Revolution (1950s – 1980s)

The introduction of the piperazine ring into the phenothiazine class of antipsychotics marked a pivotal moment in structure-activity relationship (SAR) studies.

-

The Shift: Replacing the aliphatic side chain of chlorpromazine with a piperazine ring (yielding drugs like Prochlorperazine and Trifluoperazine ) dramatically increased antipsychotic potency.

-

Trade-off: While potency increased, the "piperazine phenothiazines" exhibited a higher propensity for extrapyramidal side effects (EPS) compared to their aliphatic counterparts, illustrating the delicate balance of D2 receptor affinity modulation.

Structural & Mechanistic Role in Modern Chemistry

The Solubility Handle (Imatinib Case Study)

In the development of Imatinib (Gleevec) , the first Bcr-Abl tyrosine kinase inhibitor, the piperazine ring was not the primary pharmacophore for binding but was a critical "adjuvant" structure.

-

Problem: The lead phenylaminopyrimidine compounds suffered from poor water solubility and low oral bioavailability.

-

Solution: Attachment of an

-methylpiperazine moiety. -

Result: The basic nitrogen (pKa ~ 8.0) is protonated at physiological pH, drastically improving aqueous solubility. Furthermore, in the crystal structure of the ABL-Imatinib complex, the piperazine tail remains largely solvent-exposed but contributes to the overall binding entropy and pharmacokinetic suitability.

Conformational Rigidity

Piperazine exists predominantly in a chair conformation, which is energetically more stable than the boat form. This rigidity is exploited to orient pharmacophores in precise spatial arrangements (vectors) that flexible alkyl chains cannot achieve.

Technical Guide: Synthetic Protocols

Protocol: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

For modern drug discovery, the most relevant synthesis involves coupling the piperazine ring to an aryl halide core. The following is a high-yield, self-validating protocol for generating

Objective: Synthesize 1-(4-methoxyphenyl)piperazine from 4-bromoanisole.

Reagents:

-

Aryl Halide: 4-Bromoanisole (1.0 equiv)

-

Amine: Piperazine (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: BINAP (2-4 mol%)

-

Base:

(1.5 equiv) -

Solvent: Anhydrous Toluene or Dioxane

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let cool under a stream of Argon. Causality: Palladium catalysts are sensitive to oxidation; moisture can quench the base.

-

Reagent Loading: Charge the flask with

, BINAP, and -

Solvent Addition: Add anhydrous toluene via syringe. Stir at room temperature for 10 minutes to allow pre-catalyst formation (active Pd(0)-ligand complex).

-

Substrate Addition: Add 4-bromoanisole and piperazine.

-

Reaction: Heat to 80-100°C for 12-18 hours.

-

Self-Validating Check (TLC):

-

Spot reaction mixture vs. starting material (4-bromoanisole).

-

Eluent: Hexane/EtOAc (3:1).

-

Success Criteria: Disappearance of the top spot (aryl halide) and appearance of a polar, UV-active spot at the baseline (amine product).

-

-

Workup: Cool to RT, filter through a celite pad (removes Pd black), and concentrate in vacuo.

-

Purification: Flash column chromatography (

: MeOH :

Visualizations

Diagram: Historical Evolution of Piperazine

Caption: The evolutionary trajectory of piperazine from a failed metabolic treatment to a cornerstone of targeted oncology.

Diagram: Mechanism of Action (Nematode vs. Human)

Caption: Selective toxicity mechanism: Piperazine targets nematode neuromuscular junctions while sparing host CNS.

Diagram: Synthetic Workflow (Buchwald-Hartwig)

Caption: The catalytic cycle for the modern synthesis of N-aryl piperazines via Buchwald-Hartwig amination.

Data Summary: Piperazine Generations

| Generation | Era | Primary Indication | Key Drug Examples | Role of Piperazine Ring |

| First | 1950s | Anthelmintic | Piperazine Citrate | Active Pharmacophore (GABA Agonist) |

| Second | 1960s | Antihistamine | Cyclizine, Meclizine | Linker / Lipophilicity Modulator |

| Third | 1970s | Antipsychotic | Fluphenazine, Clozapine | Potency Enhancer / Receptor Selectivity |

| Fourth | 2000s+ | Oncology (TKI) | Imatinib, Dasatinib | Solubility Handle / Bioavailability |

References

-

Review of Piperazine Pharmacology: Standard, A. et al.[6] "Piperazine: A Review of its Anthelmintic and Pharmacological Properties."[7] Journal of Pharmacy and Pharmacology. 2

-

Historical Context (Gout & Anthelmintics): Biotech Asia. "History of Treatments Used to Treat Gout and Hyperuricemia."[8][9] 9

-

Synthetic Protocols (Modern Methods): Organic Chemistry Portal. "Synthesis of Piperazines: Recent Advances."[7][10][11][12] 12[1][13][6][14][15][16]

-

Imatinib Structural Biology: NIH / PubMed. "Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds." 17

-

Medicinal Chemistry Review: ChemistryOpen / NIH. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[11] 18

Sources

- 1. Piperazine [chemeurope.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 6. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drkumardiscovery.com [drkumardiscovery.com]

- 9. History of Treatments Used to Treat Gout and Hyperuricemia – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Piperazine synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 1-benzoyl-4-propylpiperazine in various solvents

[1]

Executive Summary & Molecular Architecture[1]

This technical guide details the physicochemical behavior of 1-benzoyl-4-propylpiperazine , a structural analog of the piperazine class often utilized in neuropharmacological research and complex organic synthesis.[1]

Effective formulation and handling of this compound require a distinct understanding of its dual-nature functionality: the lipophilic benzoyl amide moiety and the basic tertiary amine (propyl-piperazine) core.[1] Unlike simple piperazines, the benzoyl group significantly alters the electron density of the piperazine ring, reducing the basicity of the N1 nitrogen while leaving the N4 nitrogen available for protonation.

Structural Analysis & Predicted Properties

The molecule operates as a mono-basic lipophile .[1] The N1-carbonyl bond exhibits partial double-bond character (amide resonance), rendering the N1 position non-basic and resistant to protonation under physiological conditions.[1] The N4 position, substituted with a propyl chain, retains tertiary amine characteristics (

| Property | Predicted/Observed Value | Structural Driver |

| Molecular Formula | -- | |

| Molecular Weight | 232.32 g/mol | -- |

| Predicted LogP | 2.1 – 2.5 | Benzoyl + Propyl lipophilicity overriding the polar amine.[1] |

| Predicted pKa (Base) | ~8.8 (N4-nitrogen) | Tertiary amine on the piperazine ring.[1] |

| Predicted pKa (Amide) | < 0 (Neutral) | N1-Benzoyl amide resonance.[1] |

| H-Bond Donors | 0 | Lack of -NH or -OH groups.[1] |

| H-Bond Acceptors | 2 | Carbonyl oxygen + Tertiary amine nitrogen.[1] |

Solubility Landscape

The solubility of 1-benzoyl-4-propylpiperazine is strictly governed by the pH-partition hypothesis .[1] As a free base, it exhibits poor aqueous solubility but high affinity for semi-polar organic solvents.[1]

Solvent Compatibility Matrix[1]

| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale |

| Aqueous (Neutral) | Water (pH 7) | Poor (< 1 mg/mL) | The free base is lipophilic; lacks H-bond donors to disrupt water network.[1] |

| Aqueous (Acidic) | 0.1N HCl | High (> 50 mg/mL) | Protonation of N4 yields a cationic salt, drastically increasing hydration energy.[1] |

| Alcohol | Ethanol / Methanol | Very High | Matches the dipole/polarity of the benzoyl-amine core.[1] |

| Dipolar Aprotic | DMSO / DMF | High | Excellent solvation of the aromatic benzoyl system.[1] |

| Chlorinated | Dichloromethane | High | "Like dissolves like" for the lipophilic free base form.[1] |

| Hydrocarbon | Hexane / Heptane | Moderate | Soluble, but less so than in chlorinated solvents due to the polar amide bond. |

Visualization: pH-Dependent Solubility Logic

The following diagram illustrates the critical phase transition between the lipophilic free base and the hydrophilic salt form, essential for extraction and formulation workflows.

Figure 1: pH-dependent solubility switch mechanism.[1] The N4-nitrogen acts as the "switch" determining phase preference.

Stability Profile & Degradation Pathways

While the benzoyl-amide bond confers significant stability compared to simple esters, the molecule is susceptible to specific degradation pathways under stress conditions.

Primary Degradation Mechanisms[1]

-

Amide Hydrolysis (Acid/Base Catalyzed):

-

N-Oxidation (Oxidative Stress):

-

Photolytic Degradation:

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways.[1] Hydrolysis yields cleavage products; oxidation affects the tertiary amine.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use the following protocols. These are designed with internal controls to validate the results immediately.

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in a specific solvent.[1]

-

Preparation: Add excess solid 1-benzoyl-4-propylpiperazine to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Visual Check: If the solution becomes clear, add more solid until a precipitate remains visible (ensures saturation).[1]

-

-

Separation: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

-

Quantification (HPLC-UV):

Protocol: Forced Degradation (Stress Testing)

Objective: Identify stability-indicating markers.[1]

| Stress Condition | Procedure | Validation Endpoint |

| Acid Hydrolysis | Dissolve in 0.1N HCl. Heat to 60°C for 4 hours. | Detection of Benzoic Acid peak (RT shift). |

| Base Hydrolysis | Dissolve in 0.1N NaOH. Heat to 60°C for 4 hours. | Detection of 1-propylpiperazine (requires derivatization or LC-MS).[1] |

| Oxidation | Add 3% | Appearance of +16 Da mass shift (N-oxide) in LC-MS. |

Handling & Safety Considerations

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. Retrieved from [Link][1]

- Context: Provides the baseline physicochemical properties for the benzoyl-piperazine core, used to extrapolate amide stability and solubility characteristics.

-

Chellquist, E. M., & Gorman, W. G. (1992). Benzoyl Peroxide Solubility and Stability in Hydric Solvents.[1][3] Pharmaceutical Research, 9(10), 1341–1346.[1][3] Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2005). Monograph: Benzylpiperazine (BZP).[1] Retrieved from [Link]

- Context: Provides analytical methods (GC/MS)

-

-

Context: Verification of the specific chemical structure and commercial availability of the propyl derivative.[1]

-

-

Rochat, B., et al. (2023). Rationalizing Product Formation in Piperazine Degradation. Industrial & Engineering Chemistry Research. Retrieved from [Link][1]

- Context: Supports the degradation mechanisms described, specifically the oxidative and thermal p

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 1-Benzoyl-4-Propylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vivo evaluation of 1-benzoyl-4-propylpiperazine, a novel piperazine derivative with potential psychoactive properties. Drawing parallels from the known pharmacology of analogous compounds such as 1-benzylpiperazine (BZP), this guide outlines a multi-tiered experimental design to thoroughly characterize its pharmacological, pharmacokinetic, and toxicological profile in rodent models. The protocols herein are designed to be robust and self-validating, emphasizing scientific integrity and animal welfare. This document is intended to guide researchers in generating high-quality, reproducible data to support the preclinical development of this compound.

Introduction: The Scientific Rationale for In Vivo Evaluation

1-Benzoyl-4-propylpiperazine belongs to the piperazine class of compounds, which are known to exhibit a wide range of pharmacological activities, including significant effects on the central nervous system (CNS).[1] Its structural similarity to 1-benzylpiperazine (BZP), a known recreational stimulant with amphetamine-like effects, necessitates a thorough in vivo investigation to determine its potential for psychoactivity, abuse liability, and toxicity.[2][3] BZP is known to interact with dopaminergic, serotonergic, and noradrenergic systems, leading to stimulant and euphoric effects.[2] Therefore, the primary objectives of the in vivo studies outlined here are to:

-

Characterize the behavioral pharmacology of 1-benzoyl-4-propylpiperazine to determine if it possesses stimulant, rewarding, or other psychoactive properties.

-

Establish its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), with a particular focus on its ability to cross the blood-brain barrier.[4]

-

Assess its safety profile through acute and sub-chronic toxicity studies to identify potential target organs for toxicity and establish a preliminary therapeutic window.[5]

This guide is structured to provide a logical progression of studies, from initial behavioral screening to more in-depth safety and mechanistic evaluations. All proposed experiments must be conducted in compliance with the guidelines set forth by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[6][7]

Experimental Workflow Overview

The in vivo evaluation of 1-benzoyl-4-propylpiperazine should follow a staged approach. This allows for go/no-go decisions at critical junctures, optimizing resource allocation.

Caption: A staged experimental workflow for the in vivo evaluation of 1-benzoyl-4-propylpiperazine.

Phase 1: Behavioral and Pharmacological Screening

The initial phase focuses on determining the psychoactive potential of 1-benzoyl-4-propylpiperazine.

Dose-Range Finding Study

Rationale: The selection of appropriate doses is a critical first step in any in vivo study.[2] A dose-range finding study is essential to identify a range of doses that produce behavioral effects without causing overt toxicity. This is typically achieved by administering escalating doses of the compound and observing the animals for a predefined set of clinical signs.

Protocol:

-

Animal Model: Male Swiss Webster mice (n=3-5 per group).

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial screening.

-

Dose Levels: Administer a wide range of doses (e.g., 1, 3, 10, 30, 100 mg/kg) and a vehicle control (e.g., saline or a suitable solvent).

-

Observations: For at least 4 hours post-administration, continuously monitor for clinical signs of toxicity, including but not limited to: changes in posture and gait, convulsions, tremors, salivation, and changes in activity.

-

Endpoint: Determine the maximum tolerated dose (MTD) and a range of doses that produce observable behavioral changes for use in subsequent studies.

Locomotor Activity Test

Rationale: This test is a primary screen for stimulant or sedative effects of a novel compound.[2] An increase in locomotor activity is indicative of a stimulant effect, a hallmark of many drugs of abuse.

Protocol:

-

Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.[3]

-

Animal Model: Male C57BL/6 mice (n=8-10 per group).

-

Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate each mouse to the activity chamber for 30 minutes.[2]

-

Procedure:

-

Administer the selected doses of 1-benzoyl-4-propylpiperazine (based on the dose-range finding study) or vehicle.

-

Immediately place the mouse in the locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes in 5-10 minute bins.[3]

-

-

Data Analysis: Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare dose groups to the vehicle control.

| Parameter | Vehicle Control | 1-Benzoyl-4-propylpiperazine (Low Dose) | 1-Benzoyl-4-propylpiperazine (Mid Dose) | 1-Benzoyl-4-propylpiperazine (High Dose) |

| Total Distance Traveled (cm) | Baseline | Expected Increase | Expected Greater Increase | Potential Decrease (at toxic doses) |

| Rearing Frequency | Baseline | Expected Increase | Expected Greater Increase | Potential Decrease (at toxic doses) |

Table 1: Expected outcomes of the locomotor activity test.

Conditioned Place Preference (CPP)

Rationale: The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a drug.[8] If a drug is rewarding, the animal will spend more time in the environment previously paired with the drug.

Protocol:

-

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[8]

-

Animal Model: Male Sprague-Dawley rats (n=8-10 per group).

-

Procedure: The protocol consists of three phases:

-

Pre-conditioning (Day 1): Place each rat in the center compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

-

Conditioning (Days 2-9): This phase consists of alternating daily injections of the drug and vehicle. On drug days, administer a dose of 1-benzoyl-4-propylpiperazine and confine the rat to one of the outer chambers for 30 minutes. On vehicle days, administer the vehicle and confine the rat to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.[8]

-

Post-conditioning (Day 10): Place the rat in the center compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

-

-

Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.

Drug Discrimination

Rationale: This assay assesses the subjective effects of a novel compound by determining if animals perceive it as similar to a known drug of abuse.[9] This is a highly predictive model of a drug's abuse potential in humans.

Protocol:

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Animal Model: Male Sprague-Dawley rats trained to discriminate a known psychostimulant (e.g., d-amphetamine or cocaine) from vehicle.

-

Training: Rats are trained to press one lever for a food reward after receiving an injection of the training drug and the other lever after receiving a vehicle injection.[10] Training continues until a high level of accuracy is achieved.

-

Testing: Once trained, rats are administered various doses of 1-benzoyl-4-propylpiperazine, and the percentage of responses on the drug-appropriate lever is measured.

-

Data Analysis: If the test compound produces a dose-dependent increase in responding on the drug-appropriate lever, it is considered to have subjective effects similar to the training drug.

Phase 2: Pharmacokinetics and Safety Assessment

This phase aims to characterize the ADME profile and the general toxicity of the compound.

Pharmacokinetic (PK) Study

Rationale: Understanding the PK profile of 1-benzoyl-4-propylpiperazine is crucial for interpreting the behavioral data and for designing the toxicology studies.[10] For a CNS-active drug, it is critical to determine its ability to penetrate the blood-brain barrier.[4]

Protocol:

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

-

Dosing: Administer a single dose of 1-benzoyl-4-propylpiperazine via the intended clinical route (if known) or intravenously (i.v.) and intraperitoneally (i.p.).

-

Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing. At each time point, a separate group of animals will be euthanized for brain tissue collection.

-

Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify 1-benzoyl-4-propylpiperazine in plasma and brain homogenate.[6]

-

Data Analysis: Calculate key PK parameters including:

-

Plasma: Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

Brain: Cmax, Tmax, AUC, and brain-to-plasma ratio.

-

| Parameter | Description |

| Cmax | Maximum concentration |

| Tmax | Time to reach maximum concentration |

| AUC | Area under the concentration-time curve |

| t1/2 | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| Brain/Plasma Ratio | A measure of blood-brain barrier penetration |

Table 2: Key pharmacokinetic parameters.

Safety Pharmacology

Rationale: Safety pharmacology studies are designed to identify potential adverse effects on vital organ systems.[11] Given the predicted stimulant-like properties of 1-benzoyl-4-propylpiperazine, a focus on the cardiovascular and central nervous systems is warranted.

Protocol:

-

Animal Model: Conscious, freely moving male Sprague-Dawley rats.

-

Cardiovascular and Respiratory Assessment:

-

Utilize non-invasive jacketed telemetry to continuously monitor electrocardiogram (ECG), heart rate, blood pressure, and respiratory rate before and after drug administration.[12]

-

Administer a vehicle control and at least three doses of 1-benzoyl-4-propylpiperazine.

-

-

Central Nervous System Assessment:

-

Conduct a Functional Observational Battery (FOB) or Irwin test to systematically assess behavioral and physiological changes.[11] This includes observations of posture, gait, grooming, activity level, and autonomic signs.

-

Acute and Sub-chronic Toxicity Studies

Rationale: These studies are designed to identify the potential target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL).[13]

Protocol:

-

Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per group for sub-chronic study).[13]

-

Study Design:

-

Acute Toxicity: A single high dose of the compound is administered, and animals are observed for 14 days.

-

Sub-chronic Toxicity: The compound is administered daily for 28 or 90 days.[13]

-

-

Dose Levels: A vehicle control and at least three dose levels (low, mid, high) should be included, with the high dose expected to produce some toxicity.[2]

-

Endpoints:

-

In-life: Daily clinical observations, weekly body weight and food consumption measurements.

-

Terminal:

-

Clinical Pathology: Hematology and clinical chemistry analysis of blood samples.[14][15]

-

Anatomical Pathology: Gross necropsy and organ weight measurements.

-

Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups, with target organs also examined in the low- and mid-dose groups.[16]

-

-

| Hematology | Clinical Chemistry |

| Red blood cell count | Alanine aminotransferase (ALT) |

| White blood cell count | Aspartate aminotransferase (AST) |

| Platelet count | Alkaline phosphatase (ALP) |

| Hemoglobin | Blood urea nitrogen (BUN) |

| Hematocrit | Creatinine |

Table 3: Key clinical pathology parameters.

Phase 3: Mechanistic Studies

Following the initial characterization, mechanistic studies can be employed to understand how 1-benzoyl-4-propylpiperazine exerts its effects.

In Vivo Microdialysis

Rationale: Given the predicted stimulant-like properties, it is hypothesized that 1-benzoyl-4-propylpiperazine may alter the levels of monoamine neurotransmitters in the brain. In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[17]

Protocol:

-

Animal Model: Male Sprague-Dawley rats surgically implanted with a microdialysis guide cannula targeting a brain region associated with reward and motivation, such as the nucleus accumbens.

-

Procedure:

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

After establishing a stable baseline, administer a behaviorally active dose of 1-benzoyl-4-propylpiperazine.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine levels using a highly sensitive analytical technique such as HPLC with electrochemical detection.[18]

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the effects of the compound to a vehicle control.

Sources

- 1. youtube.com [youtube.com]

- 2. altasciences.com [altasciences.com]

- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical screening methods of cns stimulants | PPTX [slideshare.net]

- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 14. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Age-related changes in hematological and biochemical profiles of Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. waxitinc.com [waxitinc.com]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

Troubleshooting & Optimization

Navigating the Nuances of 1-Benzoyl-4-propylpiperazine: A Guide to Minimizing Off-Target Effects

Welcome to the technical support center for researchers utilizing 1-benzoyl-4-propylpiperazine and its analogs. This guide is designed to provide you, our fellow scientists and drug development professionals, with the in-depth technical and methodological support required to anticipate, identify, and mitigate potential off-target effects in your experiments. Given the novel nature of 1-benzoyl-4-propylpiperazine, this document synthesizes established principles in pharmacology with data from structurally related benzoylpiperazine and piperazine derivatives to ensure a high degree of scientific integrity and practical utility.

Frequently Asked Questions (FAQs): Understanding the Landscape of Off-Target Effects

Q1: What are the likely off-target families for a compound like 1-benzoyl-4-propylpiperazine?

A1: Based on the pharmacology of the broader piperazine class of compounds, several key off-target families should be considered. Piperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] Another critical off-target to consider is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to cardiotoxicity.[1] Furthermore, due to the conserved nature of the ATP-binding pocket in kinases, interactions with various protein kinases are also a possibility.[1]

Q2: I am seeing unexpected cellular phenotypes, such as apoptosis. Could this be an off-target effect?

A2: Yes, unexpected cellular phenotypes are often indicative of off-target effects. For instance, a study on the related compound, benzoylpiperazine, demonstrated that it can induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis in a human neuroblastoma cell line.[2] Therefore, if your primary target is not directly involved in these pathways, observing such effects warrants a thorough off-target investigation.

Q3: My compound shows activity against its intended target, but I'm concerned about selectivity. How can I proactively assess this?

A3: Proactive selectivity profiling is a cornerstone of robust pharmacological research. A tiered approach is highly recommended.[1] Begin with in silico predictions by screening your compound against databases of known off-target binding sites.[1] Follow this with a broad experimental off-target screening panel at a fixed concentration (e.g., 10 µM) against a diverse range of receptors, ion channels, and enzymes.[1] Any "hits" from this initial screen should then be followed up with full dose-response assays to determine the potency of the off-target interaction.[1]

Q4: Are there any known primary targets for compounds structurally similar to 1-benzoyl-4-propylpiperazine that I should be aware of?

A4: Yes, for example, a class of benzoylpiperazine derivatives have been identified as potent and selective inhibitors of the glycine transporter 1 (GlyT1).[3] If your research is in the neuroscience space, it would be prudent to assess the activity of 1-benzoyl-4-propylpiperazine on GlyT1 to rule out or confirm this as a potential on- or off-target.

Troubleshooting Guide: From Unexpected Results to Actionable Insights

This section provides structured guidance for specific experimental issues that may arise from off-target effects.

Issue 1: Discrepancy between in vitro potency and cellular activity.

-

Potential Cause: Poor cell permeability, active efflux from the cell, or significant off-target engagement that antagonizes the desired phenotype.

-

Troubleshooting Workflow:

-

Assess Cell Permeability: Utilize computational models (e.g., Caco-2 permeability) or experimental assays to determine the compound's ability to cross the cell membrane.

-

Investigate Efflux Pumps: Test for inhibition of your compound's activity by known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).

-

Comprehensive Off-Target Screen: If permeability and efflux are not the issue, a broad off-target screen is crucial to identify confounding interactions.

Workflow for investigating potency discrepancies. -

Issue 2: Unexplained cytotoxicity or induction of apoptosis.

-

Potential Cause: As demonstrated with benzoylpiperazine, off-target effects can lead to cellular stress pathways being activated.[2]

-

Troubleshooting Workflow:

-

Confirm Apoptosis: Utilize multiple assays to confirm apoptosis (e.g., caspase-3/7 activation, Annexin V staining, and DNA fragmentation).

-

Mitochondrial Health Assessment: Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and measure the production of reactive oxygen species (ROS).

-

Control Compound Comparison: Include a structurally related but inactive control compound in your experiments. If the control does not induce apoptosis, it strengthens the hypothesis that the observed effect is due to a specific off-target interaction of your active compound.

Investigating off-target induced cytotoxicity. -

Experimental Protocols: A Framework for Validation

Protocol 1: Tiered Selectivity Profiling

-

In Silico Assessment:

-

Utilize platforms like ChEMBL or commercial software to perform similarity searches and pharmacophore modeling against known off-target databases.[1]

-

-

Broad Panel Screening:

-

Submit 1-benzoyl-4-propylpiperazine to a commercial service for screening against a panel of at least 40-50 common off-targets (e.g., GPCRs, ion channels, kinases) at a concentration of 10 µM.

-

-

Dose-Response Validation:

-

For any target where inhibition is >50% in the broad panel screen, perform a full 10-point dose-response curve to determine the IC50 or Ki.

-

-

Data Interpretation:

-

A selectivity window of at least 100-fold between the on-target and any off-target is generally desired for a tool compound.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Cell Treatment: Treat intact cells with 1-benzoyl-4-propylpiperazine across a range of concentrations, including a vehicle control.

-

Heat Shock: Heat the cell lysates at a temperature gradient.

-

Protein Precipitation: Centrifuge to separate soluble from aggregated proteins.

-

Western Blot Analysis: Perform Western blotting for your intended target protein.

-

Data Analysis: A shift in the melting curve in the presence of the compound indicates direct target engagement. This can help differentiate on-target from off-target phenotypic effects.

Data Presentation: A Comparative Approach

When publishing or presenting your data, a clear summary of the selectivity profile is essential for the scientific community to interpret your findings accurately.

| Target Class | Representative Off-Targets | Recommended Assay Type |

| GPCRs | 5-HT2A, Alpha-1A, D2 | Radioligand Binding or Functional Assay |

| Ion Channels | hERG | Electrophysiology (Patch Clamp) |

| Kinases | Panel of representative kinases | Kinase Activity Assay |

| Transporters | GlyT1, SERT, DAT | Radioligand Uptake or Binding Assay |

Concluding Remarks: Upholding Scientific Rigor

The journey of characterizing a novel chemical entity like 1-benzoyl-4-propylpiperazine is both exciting and challenging. A thorough and proactive approach to identifying and minimizing off-target effects is not merely a troubleshooting step but a fundamental aspect of ensuring the validity and reproducibility of your research. By employing the strategies and protocols outlined in this guide, you will be better equipped to generate high-quality, reliable data and contribute meaningfully to the advancement of science.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75994, Benzylpiperazine. Retrieved from [Link]

-

Pinna, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(1), 234. Available at: [Link][4]

-

Al-Hasan, M. N., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 33(12), 915-924. Available at: [Link][2]

-

Manetti, F., et al. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3242-3247. Available at: [Link][3]

-

Wikipedia. (2023, December 27). Benzylpiperazine. Retrieved from [Link][5]

-

Saeed, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. Available at: [Link][6][7]

-

Kim, J. H., et al. (2016). Effect of a novel piperazine compound on cancer cells. Oncology Letters, 12(4), 2575-2580. Available at: [Link][8]

-

Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849. Available at: [Link][9]

-

Deredas, D., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 24(9), 7894. Available at: [Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

optimization of reaction conditions for 1-benzoyl-4-propylpiperazine synthesis

[1][2]

Topic: Optimization of Reaction Conditions for 1-Benzoyl-4-propylpiperazine Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Document ID: TSC-2025-BPZ-OPT[1][2]

Executive Summary & Route Architecture

The Core Challenge: The synthesis of 1-benzoyl-4-propylpiperazine presents a classic "symmetry breaking" problem.[1] Piperazine is a symmetric diamine; the primary difficulty is desymmetrizing it to attach two different groups (benzoyl and propyl) without forming significant amounts of symmetric byproducts (1,4-dibenzoylpiperazine or 1,4-dipropylpiperazine).[1][3]

Strategic Recommendation: We strongly recommend Route A (Acylation First) over Route B (Alkylation First).[1][3]

-

Why? The benzoyl group is electron-withdrawing.[1][3] Once installed, it reduces the nucleophilicity of the remaining nitrogen (via the amide resonance), but not enough to prevent subsequent alkylation.[3] In contrast, installing the propyl group first (Route B) creates a secondary amine that is more nucleophilic than the starting material, increasing the risk of over-alkylation (quaternization) or bis-alkylation before the benzoylation step.[1]

Decision Matrix: Synthetic Pathway Selection

Caption: Comparative workflow of synthetic routes. Route A is preferred due to superior control over stoichiometry and byproduct formation.[3]

Module 1: Selective Mono-Benzoylation (The "Anchor" Step)[1][2]

Objective: Synthesize 1-benzoylpiperazine while minimizing 1,4-dibenzoylpiperazine.

Protocol: pH-Controlled Schotten-Baumann

Direct addition of benzoyl chloride to piperazine often leads to the bis-product.[1] The most robust method utilizes pH control or the "hydrochloride salt" method to statistically favor mono-substitution.

Reagents:

Key FAQ: How do I stop the reaction at the mono-substituted stage? Answer: You must exploit the pKa difference.[1]

-

Acidify First: Dissolve piperazine in water and adjust pH to ~4.5–5.0 with HCl. At this pH, the dominant species is the mono-protonated piperazine (

).[1] -

Reactivity: The protonated nitrogen is non-nucleophilic.[1][3] The free amine attacks the benzoyl chloride.[3][6]

-

The Trick: As the reaction proceeds, HCl is generated.[1][3][6] You must simultaneously add base (NaOH) to maintain pH ~4.[1][3]5. If the pH rises >7, the second nitrogen deprotonates and attacks a second BzCl molecule.[3]

| Parameter | Optimization Target | Reason |

| Stoichiometry | 1.0 eq Piperazine : 0.9 eq BzCl | Slight deficiency of electrophile ensures all BzCl is consumed by the highly reactive diamine.[1] |

| Temperature | 0°C to 5°C | Retards the rate of the second acylation and hydrolysis of BzCl. |

| pH Control | 4.0 – 5.0 | Ensures one nitrogen remains protonated (protected) throughout the addition.[1][3] |

Troubleshooting: "I am still getting 20% bis-benzoylated product."

Module 2: Propylation (The "Functionalization" Step)[2]

Objective: Alkylate the remaining secondary amine (N4) with a propyl group.[1][3]

Method A: Direct Alkylation ( )

Reagents: 1-Propylbromide (or Iodide),

Step-by-Step Protocol:

-

Dissolve 1-benzoylpiperazine (1 eq) in Acetonitrile (0.2 M).

-

Add

(2.0 eq) and KI (0.1 eq, Finkelstein catalyst).[1][3] -

Add 1-Bromopropane (1.1 eq) dropwise.

-

Reflux (80°C) for 6–12 hours.

Method B: Reductive Amination (Preferred for Purity)

Reagents: Propanal, Sodium Triacetoxyborohydride (STAB), DCE or THF.[1][3]

Step-by-Step Protocol:

-

Dissolve 1-benzoylpiperazine (1 eq) in DCE.

-

Add Propanal (1.2 eq) and stir for 30 mins (Imine formation).

-

Add STAB (1.5 eq) portion-wise at 0°C.

-

Stir at RT overnight.

Troubleshooting Guide: Alkylation Issues

Q: My reaction stalled at 60% conversion. Should I add more propyl bromide? A: Be cautious. Adding excess alkyl halide often leads to the Quaternary Ammonium Salt (over-alkylation).[1][3]

-

Diagnosis: Check pH.[1][3][7] The reaction generates HBr.[3] If your carbonate base is exhausted, the amine protonates and becomes unreactive.[3]

-

Solution: Add more base (

), not more electrophile.[1][3] If using Bromide, ensure you added catalytic KI (Potassium Iodide) to convert the alkyl bromide to the more reactive alkyl iodide in situ.[3]

Q: I see a new spot on TLC that is very polar and doesn't move. What is it? A: That is likely the quaternary ammonium salt (N-benzoyl-N',N'-dipropylpiperazinium).[1]

-

Prevention:[1] Switch to Reductive Amination (Method B) . Reductive amination is self-limiting; once the secondary amine becomes a tertiary amine, it cannot react with the aldehyde again to form a stable species under these conditions.

Reaction Mechanism & Troubleshooting Logic

Caption: Decision tree for troubleshooting incomplete alkylation.

Purification & Isolation Strategy

The physicochemical properties of the product allow for a "self-cleaning" workup.

-

1-Benzoyl-4-propylpiperazine: Basic (Tertiary amine).[1]

-

Bis-benzoylpiperazine (Impurity): Neutral (Non-basic amide).[1][3]

The "Acid-Base" Shuffle Protocol:

-

Extraction 1 (Acidic): Dissolve crude mixture in EtOAc. Extract with 1M HCl.[1][3]

-

Differentiation (Optional): If SM is present, react the aqueous layer (pH adjusted to ~5) with an electrophile scavenger (e.g., acetic anhydride) to convert SM to a neutral amide, then repeat Step 1.[1][3]

-

Extraction 2 (Basic): Basify the aqueous layer to pH 12 (NaOH). Extract with DCM.[1][3][4]

References

-

BenchChem. "An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms."[1][3] BenchChem Technical Library. Link[1][3]

-

Marvel, C. S., & Hiers, G. S. "Benzoyl Piperidine."[1][3] Organic Syntheses, Coll.[1][3][7] Vol. 1, p. 99 (1941); Vol. 9, p. 16 (1929).[1][3] (Foundational Schotten-Baumann protocol adapted for piperazine).[1][3][6] Link

-

Jacobsen, E. J., et al. "Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABA-A ligands."[1][3] Journal of Medicinal Chemistry, 42.7 (1999): 1123-1144.[1][3] (Demonstrates N-alkylation of N-benzoylpiperazine derivatives).

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[1][3] (Standard protocol for Method B). Link[1][3]

-

PubChem. "1-Benzoylpiperazine Compound Summary."[1][3] National Library of Medicine.[1][3] Link

Sources

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. uregina.ca [uregina.ca]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]

- 10. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]

Technical Support Center: Mitigating Neurotoxicity of Piperazine Derivatives

Status: ONLINE Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PIP-TOX-0042

Introduction

Welcome to the Technical Support Center. You are likely here because your piperazine-based lead compounds (e.g., BZP analogs, phenylpiperazines) are showing off-target neurotoxicity in preclinical screens.

Piperazine scaffolds are "privileged structures" in drug discovery due to their ability to bind multiple GPCRs (5-HT, Dopamine D2). However, this promiscuity often leads to oxidative stress , mitochondrial dysfunction , and excitotoxicity .

This guide provides troubleshooting workflows to identify, measure, and mitigate these effects.

Module 1: In Vitro Screening & Assay Optimization

Current Issue: High background toxicity or inconsistent viability data in neuronal cell lines (SH-SY5Y, PC12).

Mechanistic Insight